N-{3-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
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Description
N-{3-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a useful research compound. Its molecular formula is C18H21N3O4S2 and its molecular weight is 407.5. The purity is usually 95%.
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Biological Activity
N-{3-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Chemical Structure and Synthesis
The compound's structure consists of a methanesulfonyl group attached to a pyrazole ring and a phenyl group. The IUPAC name is this compound, with the molecular formula C18H21N3O4S2 .
Synthesis Methodology
The synthesis typically involves multiple steps:
- Formation of the Pyrazole Ring : The reaction of 2-methylphenylhydrazine with an appropriate diketone to create the pyrazole intermediate.
- Introduction of the Methanesulfonyl Group : Reacting this intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
- Coupling Reaction : Finally, coupling the intermediate with a phenyl derivative to yield the target compound .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The methanesulfonyl group acts as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of similar pyrazole derivatives. For instance, derivatives related to this compound have shown broad-spectrum antibacterial activity against various strains .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound | Activity Type | Target Organism | Inhibition Zone (mm) |
---|---|---|---|
5a | Antibacterial | E. coli | 15 |
5b | Antifungal | Candida albicans | 18 |
5k | Antibacterial | Staphylococcus aureus | 20 |
Anti-inflammatory Effects
Research indicates that compounds with similar structures may exhibit anti-inflammatory properties by inhibiting prostaglandin synthesis. Docking studies suggest that these compounds can effectively bind to human prostaglandin reductase (PTGR2), potentially leading to reduced inflammation .
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that related pyrazole compounds showed significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria .
- Molecular Docking Studies : Docking simulations indicated favorable binding interactions between the compound and PTGR2, suggesting its potential as an anti-inflammatory agent .
- Toxicological Assessments : Preliminary toxicity assessments in zebrafish models indicated acceptable safety profiles for certain derivatives at specified concentrations, paving the way for further development as therapeutic agents .
Properties
IUPAC Name |
N-[3-[3-(2-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-13-7-4-5-10-16(13)18-12-17(19-21(18)27(3,24)25)14-8-6-9-15(11-14)20-26(2,22)23/h4-11,18,20H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAGVZJPHGIFDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C)C3=CC(=CC=C3)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.